Trioctylphosphine

Catalog No.
S1892447
CAS No.
4731-53-7
M.F
C24H51P
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctylphosphine

CAS Number

4731-53-7

Product Name

Trioctylphosphine

IUPAC Name

trioctylphosphane

Molecular Formula

C24H51P

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C24H51P/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

RMZAYIKUYWXQPB-UHFFFAOYSA-N

SMILES

CCCCCCCCP(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCP(CCCCCCCC)CCCCCCCC

The exact mass of the compound Trioctylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102529. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trioctylphosphine (TOP) is a bulky, electron-rich, high-boiling trialkylphosphine (liquid at room temperature) that serves as a premier coordinating solvent, reducing agent, and ligand in advanced materials synthesis. Its primary industrial and research value lies in its exceptional ability to dissolve elemental chalcogens (such as selenium and tellurium) to form reactive liquid precursors (e.g., TOP-Se) for hot-injection nanocrystal synthesis [1]. Featuring three flexible eight-carbon aliphatic chains, TOP provides a unique combination of strong sigma-donor capacity, high thermal stability (>280°C), and superior steric bulk. For procurement professionals and material scientists, TOP represents the industry standard for achieving monodisperse, colloidally stable quantum dots and metal nanoparticles, offering a crucial balance of reactivity and process safety that shorter-chain or aryl phosphines cannot match [2].

Substituting Trioctylphosphine (TOP) with closely related analogs fundamentally compromises high-temperature synthesis and product stability. Tributylphosphine (TBP) is a common shorter-chain alternative, but it is highly volatile, spontaneously flammable (pyrophoric) in air, and excessively labile at temperatures above 300°C, leading to poor surface passivation and dangerous scale-up conditions [1]. Triphenylphosphine (TPP) is a solid at room temperature and features rigid aryl rings that fail to provide the flexible steric hindrance required for long-term colloidal stability in non-polar solvents [2]. Furthermore, while Trioctylphosphine oxide (TOPO) is frequently used alongside TOP as a co-solvent, TOPO is an oxidized, harder ligand that lacks the reducing power of TOP and cannot dissolve elemental selenium or tellurium to form the necessary P=Se or P=Te precursor complexes [3].

High-Temperature Ligand Lability and Surface Passivation

During high-temperature hot-injection synthesis (e.g., 350°C), the choice of phosphine ligand dictates the surface coverage and optical quality of the resulting nanocrystals. TOP maintains stable coordination and provides dense surface coverage, whereas Tributylphosphine (TBP) is highly labile at these temperatures. Studies show that using TBP instead of TOP results in significantly lower coverage of surface atoms because TBP desorbs too rapidly at 350°C [1].

Evidence DimensionLigand lability and surface atom coverage at 350°C
Target Compound DataTOP: Stable coordination, high Se surface coverage
Comparator Or BaselineTBP: Highly labile, low Se surface coverage
Quantified DifferenceTOP prevents premature desorption and aggregation at >300°C, whereas TBP fails to maintain passivation.
ConditionsCdSe nanocrystal synthesis at 350°C

For high-temperature nanoparticle manufacturing, TOP ensures robust surface passivation that prevents agglomeration, which TBP cannot sustain.

Chalcogen Solubility for Precursor Formulation

The synthesis of metal chalcogenides requires dissolving elemental selenium or sulfur into a reactive liquid precursor. TOP exhibits exceptionally high solubility for Se, rapidly forming TOP-Se complexes. In contrast, non-coordinating solvents like octadecene (ODE) or oxidized ligands like TOPO have near-zero solubility for elemental Se at mild temperatures. The addition of TOP is quantitatively required to increase the monomer concentration to the nucleation threshold [1].

Evidence DimensionElemental Selenium (Se) dissolution capacity
Target Compound DataTOP: High solubility, forms stable TOP-Se liquid precursors
Comparator Or BaselineODE / TOPO: Negligible Se solubility without TOP
Quantified DifferenceTOP acts as an obligate reactant to dissolve Se, enabling high-concentration precursor injection.
ConditionsPrecursor preparation at room to moderate temperatures

Buyers synthesizing quantum dots must procure TOP to formulate the necessary liquid Se/Te precursors, as standard high-boiling solvents cannot dissolve these elements.

Volatility and Scale-Up Safety

Process safety and material loss are critical in industrial scale-up. Tributylphosphine (TBP) has a low boiling point (~240°C at 1 atm) and is classified as spontaneously flammable (pyrophoric) in air. Trioctylphosphine (TOP) has a significantly higher boiling point (>280°C) and much lower vapor pressure, rendering it air-sensitive but not spontaneously combustible under standard handling conditions .

Evidence DimensionBoiling point and pyrophoricity
Target Compound DataTOP: Boiling point >280°C, air-sensitive but non-pyrophoric
Comparator Or BaselineTBP: Boiling point ~240°C, highly volatile and spontaneously flammable
Quantified DifferenceTOP provides a >40°C higher thermal safety margin and eliminates the extreme pyrophoric hazard of TBP.
ConditionsStandard atmospheric pressure handling and high-temperature heating

Procuring TOP over TBP drastically reduces fire risks and ventilation requirements in laboratories and manufacturing plants.

Colloidal Steric Stabilization via Alkyl Chain Length

The physical dimensions of the capping ligand dictate the long-term colloidal stability of nanoparticles in non-polar solvents. TOP features three eight-carbon chains, providing a massive hydrodynamic radius and excellent steric repulsion. Triphenylphosphine (TPP), while a common donor ligand, features rigid phenyl rings that provide inferior steric bulk and are highly prone to rapid oxidation and desorption when exposed to ambient conditions [1].

Evidence DimensionSteric bulk and oxidation resistance on nanoparticle surfaces
Target Compound DataTOP: Flexible C8 chains, stable colloidal dispersion
Comparator Or BaselineTPP: Rigid aryl rings, poor dispersion, rapid oxidation to Ph3PO within 48 hours
Quantified DifferenceTOP maintains long-term particle separation, whereas TPP-capped particles suffer from ligand oxidation and agglomeration.
ConditionsNanoparticle dispersion in non-polar organic solvents

For commercial nanoparticle formulations, TOP ensures extended shelf-life and prevents irreversible agglomeration that occurs with rigid or shorter-chain ligands.

Hot-Injection Synthesis of Chalcogenide Quantum Dots

Because TOP uniquely dissolves elemental Se and Te while maintaining stability at >300°C, it is the mandatory precursor solvent for synthesizing high-quality CdSe, ZnSe, and InP quantum dots. It prevents the premature ligand desorption seen with TBP, ensuring monodisperse particle growth[1].

Stabilization of Colloidal Metal Nanoparticles

TOP is the preferred capping agent for synthesizing transition metal nanoparticles (e.g., Au, Pd, Ag) in non-polar solvents. Its long octyl chains provide superior steric hindrance compared to TPP, preventing agglomeration and ensuring long-term shelf stability of the colloidal suspension[2].

High-Temperature Homogeneous Catalysis

In catalytic processes requiring elevated temperatures and strong electron-donating ligands, TOP serves as an excellent bulky phosphine. Its high boiling point and lower volatility compared to TBP make it a safer, more reliable choice for continuous or scaled-up reactor environments .

XLogP3

10.2

UNII

VE0Y037UCN

GHS Hazard Statements

Aggregated GHS information provided by 83 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (75.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (24.1%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4731-53-7

Wikipedia

Trioctylphosphine

General Manufacturing Information

Phosphine, trioctyl-: ACTIVE

Dates

Last modified: 08-16-2023

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